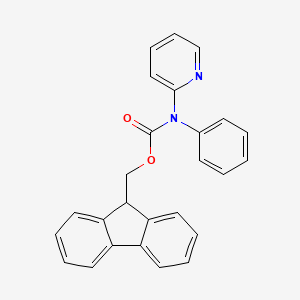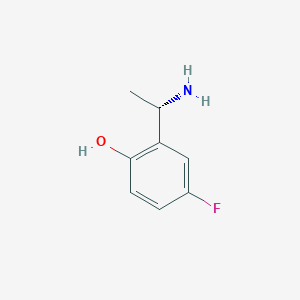
(S)-2-(1-Aminoethyl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Aminoethyl)-4-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorine atom at the para position of the phenol ring and an aminoethyl group at the ortho position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-4-fluorophenol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-acetyl-4-fluorophenol using chiral catalysts or enzymes to achieve the desired stereochemistry. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a rhodium complex or a chiral auxiliary.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts for the enantioselective reduction process. Enzymes such as alcohol dehydrogenases or transaminases can be employed to achieve high enantioselectivity and yield. The process is typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-Aminoethyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form the corresponding imine or nitrile.
Reduction: The phenol group can be reduced to the corresponding cyclohexanol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(S)-2-(1-Aminoethyl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies and receptor binding assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-Aminoethyl)-4-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(1-Aminoethyl)-4-chlorophenol: Similar structure with a chlorine atom instead of fluorine.
(S)-2-(1-Aminoethyl)-4-bromophenol: Similar structure with a bromine atom instead of fluorine.
(S)-(1-Aminoethyl)phosphonic acid: Contains a phosphonic acid group instead of a phenol group.
Uniqueness
(S)-2-(1-Aminoethyl)-4-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in drug design and development.
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
2-[(1S)-1-aminoethyl]-4-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Clave InChI |
SSNRPTHWRFURQQ-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)F)O)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


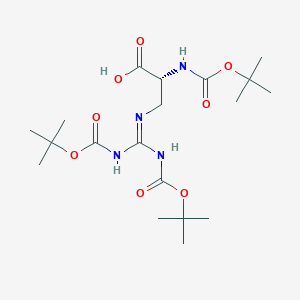
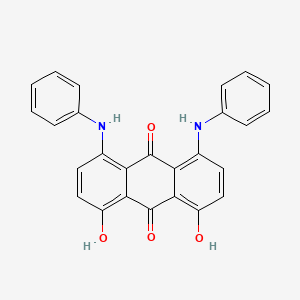
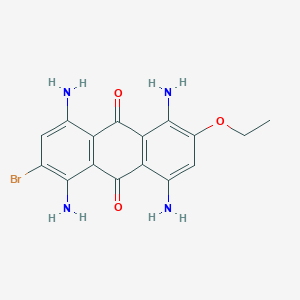

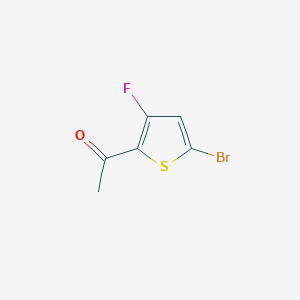
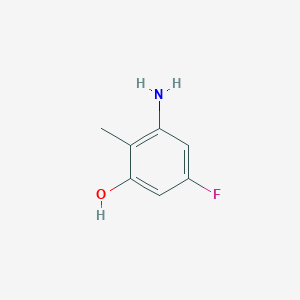
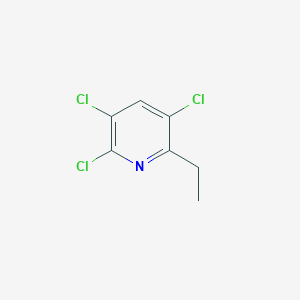
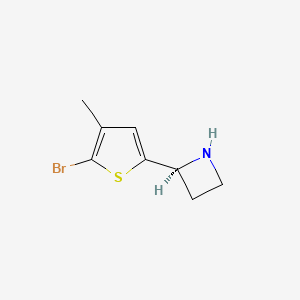
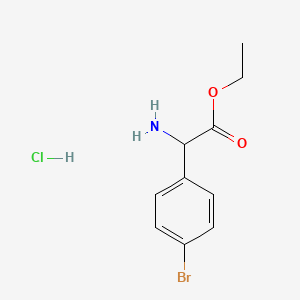


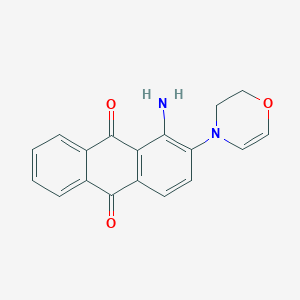
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
